molecular formula C16H15N3O4 B2434897 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-41-9

5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2434897
CAS RN: 1021083-41-9
M. Wt: 313.313
InChI Key: NHRYOCPXWGGVGM-UHFFFAOYSA-N
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Description

Pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure, have been used as a scaffold for the synthesis and development of many promising drugs . They are often used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often features a nitrogen-containing aromatic heterocycle, which is a common motif in a wide range of synthesized drugs .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Antituberculotic Activity

Derivatives of imidazo[4,5-b]pyridine have been synthesized and investigated for their antituberculotic activity. Bukowski and Janowiec (1996) synthesized 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid along with its derivatives, some of which demonstrated potential antituberculotic effects. This research highlights the utility of imidazo[4,5-b]pyridine derivatives in developing antituberculosis agents (Bukowski & Janowiec, 1996).

Synthetic Chemistry Applications

Imidazo[4,5-b]pyridine derivatives have been utilized in synthetic chemistry for constructing complex molecules. Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, which led to the formation of 3H-imidazo[4,5-b]pyridine derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Luminescent Properties

Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, including imidazo[4,5-b]pyridine derivatives, revealed unique blue-green luminescent properties. These findings, reported by Li et al. (2012), suggest potential applications in developing luminescent materials or sensors (Li et al., 2012).

Gas Adsorption and Selectivity

Sen et al. (2014) constructed charged metal-organic frameworks using imidazo[4,5-b]pyridine derivatives, demonstrating selective gas adsorption capabilities. This research provides insights into the application of these compounds in gas storage, separation technologies, and environmental remediation (Sen et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have been found to have diverse biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Future Directions

The future directions in the study of similar compounds often involve the development of new synthetic transformations and the exploration of their potential applications, especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-17-14-11(16(20)21)7-12(19-15(14)18-8)10-6-9(22-2)4-5-13(10)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRYOCPXWGGVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

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